molecular formula C43H50O7 B563583 Simvastatin, 1-Pyreneacetyl Ester CAS No. 193682-18-7

Simvastatin, 1-Pyreneacetyl Ester

Cat. No. B563583
CAS RN: 193682-18-7
M. Wt: 678.866
InChI Key: WAGCOTZTJMQDOW-TXXDJFRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simvastatin, 1-Pyreneacetyl Ester is a metabolite of Simvastatin . It has a molecular weight of 678.85 and a molecular formula of C43H50O7 . It is used for research purposes .


Synthesis Analysis

Simvastatin can be synthesized from lovastatin, which is the main impurity of the simvastatin products . A study on the biocatalyzed synthesis of statins suggests that the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . These synthetic routes are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases .


Molecular Structure Analysis

The molecular structure of this compound is C43H50O7 . A study on the structure of simvastatin revealed two new low-temperature polymorphs found by X-ray powder diffraction .


Chemical Reactions Analysis

A study on the concomitant physical and chemical transformations of simvastatin during milling revealed that the disordering during milling of the crystalline powder progressively decreases the crystallinity . For the amorphous starting material, milling for 10 min induced a large extent of recrystallization, while milling for 60 min largely re-amorphized the powder .


Physical And Chemical Properties Analysis

The physical and chemical transformations in the milled powder were evaluated using modulated differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy . The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .

Scientific Research Applications

Modulation of Mesenchymal Stromal Cell Proliferation and Gene Expression

Simvastatin exhibits a dose-dependent modulation of mesenchymal stromal cell (MSC) proliferation and regulates the expression of proliferation-related genes. This statin treatment induces a subpopulation of smaller, actively proliferating MSCs, suggesting a potential for enhancing the regenerative capacity and protecting these cells from senescence during long-term cultures (D. Zanette et al., 2015).

Vascular Protection via Heme Oxygenase-1 Induction

Simvastatin has been found to elevate heme oxygenase-1 (HO-1) levels in vascular smooth muscle cells, contributing to its pleiotropic effects, such as anti-inflammatory and antiproliferative actions. This mechanism highlights the drug's ability to protect the vessel wall through pathways independent of cholesterol reduction (Tzong-Shyuan Lee et al., 2004).

Enhancement of Osteoblast Differentiation and Mineralization

Research demonstrates that simvastatin promotes osteoblast differentiation and mineralization in MC3T3-E1 cells, indicating its potential application in treating metabolic bone diseases like osteoporosis. Simvastatin's anabolic effects on bone are mediated through the stimulation of bone morphogenetic protein-2 and alkaline phosphatase activity, suggesting a beneficial role beyond its lipid-lowering properties (T. Maeda et al., 2001).

Attenuation of Oxidant-Induced Mitochondrial Dysfunction

Simvastatin attenuates hydrogen peroxide-induced mitochondrial dysfunction in cardiac myocytes, offering insights into its cardioprotective effects. This function is mediated by mechanisms involving nitric oxide bioavailability and the ATP-sensitive mitochondrial potassium channel, underlining the therapeutic potential of simvastatin in pharmacological preconditioning (Steven P Jones et al., 2003).

Potential in Treating Traumatic Brain Injury

Studies on simvastatin's role in traumatic brain injury highlight its promising effects on neurobehavioral outcomes. Although varying across different animal models, simvastatin showed intermediate benefits in motor performance tasks, suggesting its neuroprotective capabilities (A. Mountney et al., 2016).

Anti-Inflammatory and Immunomodulatory Effects

Simvastatin has been identified for its anti-inflammatory properties, notably in conditions such as allergic asthma, where it significantly reduced inflammatory cell infiltrates and eosinophilia. These effects are attributed to the downregulation of proinflammatory cytokines and modulation of T lymphocyte activity, presenting a novel therapeutic approach to managing chronic inflammatory diseases (A. Mckay et al., 2004).

Mechanism of Action

Target of Action

Simvastatin, 1-Pyreneacetyl Ester primarily targets the enzyme known as hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, Simvastatin effectively reduces the production of cholesterol .

Mode of Action

Simvastatin is a prodrug, which means it is inactive when ingested and needs to be metabolized in the body to become active . The active form of Simvastatin competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production in the liver .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting HMG-CoA Reductase, Simvastatin disrupts this pathway, leading to a reduction in the production of cholesterol . This can result in a decrease in low-density lipoprotein (LDL) cholesterol levels, sometimes referred to as "bad cholesterol" .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver . Only about 5% of the drug reaches the general circulation intact . Simvastatin is metabolized primarily by the CYP3A4 isoenzyme, which can lead to significant drug interactions . The drug is mainly eliminated in the feces due to biliary excretion .

Result of Action

The primary molecular effect of Simvastatin is the reduction of cholesterol synthesis in the liver . This leads to a decrease in LDL cholesterol levels in the blood . At the cellular level, Simvastatin can also increase the expression of LDL receptors on hepatocytes, further reducing LDL cholesterol levels in the blood .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the gut microbiome can affect the metabolism of Simvastatin and its efficacy . Additionally, certain dietary factors can influence the absorption and metabolism of Simvastatin . It’s also worth noting that genetic variations, particularly in the gene encoding the organic anion transporter SLCO1B1, can influence the response to Simvastatin .

Safety and Hazards

Simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It is also known to interact with certain antibiotics or antifungal medicines, hepatitis C medication, heart medication, or medicines to treat HIV/AIDS .

Future Directions

Simvastatin has been suggested as a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders . There is a growing interest in developing more sustainable protocols for the preparation of statins .

Biochemical Analysis

Biochemical Properties

Simvastatin, 1-Pyreneacetyl Ester interacts with various enzymes and proteins in the body. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This interaction reduces the production of cholesterol and several intermediates of the mevalonate pathway, such as farnesylpyrophosphate and geranylgeranylpyrophosphate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to develop an adaptive response in cells treated with simvastatin, including enhanced conversion of sterol precursors into ergosterol, mobilization of steryl esters, and increased expression of the HMG-CoA reductase gene . Additionally, statins cause a substantial drop in the level of glycerophospholipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a prodrug, and the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA reductase, thereby reducing the production of cholesterol and several intermediates of the mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A pharmacokinetic study of simvastatin showed that the drug is transported into cells leading to bioaccumulation over time . Over time, there is a decrease in total drug level, indicating that the drug is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages of simvastatin in animals have resulted in a spectrum of toxicities in a variety of organ systems . These changes pose a significant risk to humans at clinical dosages .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This inhibition not only reduces the cellular production of cholesterol but also the biosynthesis of several intermediates of the mevalonate pathway .

Transport and Distribution

This compound is transported into cells, leading to its bioaccumulation . The addition of bile acids augments this process . The distribution of the drug within cells and tissues is influenced by this transport process .

Subcellular Localization

Cholesterol biosynthesis enzymes, which this compound interacts with, are known to be expressed in the endoplasmic reticulum and nuclear envelope

properties

IUPAC Name

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCOTZTJMQDOW-TXXDJFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676142
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193682-18-7
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.